molecular formula C19H20N2O5 B7783188 benzyl N~2~-[(benzyloxy)carbonyl]asparaginate CAS No. 4668-39-7

benzyl N~2~-[(benzyloxy)carbonyl]asparaginate

Cat. No.: B7783188
CAS No.: 4668-39-7
M. Wt: 356.4 g/mol
InChI Key: JBYVWMGAQVTMOK-UHFFFAOYSA-N
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Description

Benzyl N2-[(benzyloxy)carbonyl]asparaginate is a chemical compound known for its role in organic synthesis and various scientific research applications. It is characterized by the presence of a benzyl group and a benzyloxycarbonyl group attached to an asparaginate moiety. This compound is often used as a protecting group in peptide synthesis due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N2-[(benzyloxy)carbonyl]asparaginate typically involves the protection of the amino group of asparagine with a benzyloxycarbonyl (Cbz) group. This is followed by the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of benzyl N2-[(benzyloxy)carbonyl]asparaginate follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and ensure efficient production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of benzyl N2-[(benzyloxy)carbonyl]asparaginate involves its role as a protecting group. The benzyloxycarbonyl group protects the amino group of asparagine from unwanted reactions during peptide synthesis. The protecting group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides . The molecular targets and pathways involved include the activation of the carboxyl group for esterification and the stabilization of the amino group during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N2-[(benzyloxy)carbonyl]asparaginate is unique due to its specific use in protecting the amino group of asparagine, which is crucial in the synthesis of peptides containing asparagine residues. Its stability and ease of removal make it a preferred choice in peptide synthesis compared to other protecting groups .

Properties

IUPAC Name

benzyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c20-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)21-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,22)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYVWMGAQVTMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306036
Record name Benzyl N~2~-[(benzyloxy)carbonyl]asparaginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4668-39-7
Record name NSC173726
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl N~2~-[(benzyloxy)carbonyl]asparaginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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